1-(2-Hydroxyethyl)-3-(4-methylphenyl)thiourea
Overview
Description
1-(2-Hydroxyethyl)-3-(4-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur-containing analogs of ureas, where the oxygen atom is replaced by a sulfur atom This compound is characterized by the presence of a hydroxyethyl group and a methylphenyl group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-3-(4-methylphenyl)thiourea typically involves the reaction of 4-methylphenyl isothiocyanate with ethanolamine. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine group of ethanolamine to the isothiocyanate group, followed by cyclization to form the thiourea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can improve the efficiency and yield of the synthesis process. The use of flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-3-(4-methylphenyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols.
Substitution: The hydroxyethyl group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. Reactions are typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-Hydroxyethyl)-3-(4-methylphenyl)thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator. It may also have antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-3-(4-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. It may also interact with cellular receptors and modulate signal transduction pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)-3-phenylthiourea: Similar structure but lacks the methyl group on the phenyl ring.
1-(2-Hydroxyethyl)-3-(4-chlorophenyl)thiourea: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
1-(2-Hydroxyethyl)-3-(4-nitrophenyl)thiourea: Similar structure but has a nitro group instead of a methyl group on the phenyl ring.
Uniqueness
1-(2-Hydroxyethyl)-3-(4-methylphenyl)thiourea is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, steric properties, and electronic distribution, leading to differences in its interactions with molecular targets compared to other similar compounds.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-(4-methylphenyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-8-2-4-9(5-3-8)12-10(14)11-6-7-13/h2-5,13H,6-7H2,1H3,(H2,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAYIUPXUSYQFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364365 | |
Record name | 1-(2-hydroxyethyl)-3-(4-methylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52266-71-4 | |
Record name | NSC143341 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-hydroxyethyl)-3-(4-methylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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